A Technical Guide to the Spectroscopic Characterization of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
A Technical Guide to the Spectroscopic Characterization of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Foreword
This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the structural elucidation and characterization of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. This molecule, possessing a thiophene core, a hydrazinecarbothioamide linker, and a reactive allyl group, is representative of a class of compounds with significant potential in medicinal chemistry and materials science. Thiophene-containing hydrazones and related structures are known to exhibit a wide range of biological activities.[1][2] Therefore, unambiguous characterization is a critical prerequisite for any further investigation into its properties and applications. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental design and data interpretation. The methodologies described herein form a self-validating system for confirming the molecular identity and purity of the title compound.
Synthesis Framework: A Prerequisite for Characterization
Before characterization, it is essential to understand the molecule's origin. The synthesis of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide typically follows a well-established pathway for acylthiosemicarbazides. The logical and field-proven approach involves a two-step process. First, thiophene-2-carboxylic acid is converted to its corresponding hydrazide. This intermediate, thiophene-2-carbohydrazide, is then reacted with allyl isothiocyanate. This nucleophilic addition reaction proceeds efficiently to yield the final product.[3][4]
The workflow for this synthesis is outlined below. Understanding this process is crucial as it informs the expected structure and potential impurities, guiding the subsequent spectroscopic analysis.
Caption: General synthetic workflow for the target molecule.
Vibrational Spectroscopy: Unveiling Functional Groups with FT-IR
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The principle rests on the absorption of infrared radiation by specific molecular bonds, causing them to vibrate at characteristic frequencies. For a molecule as complex as N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide, FT-IR provides a unique "fingerprint," confirming the presence of key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A solid-state FT-IR spectrum is the most direct method for this type of compound.
-
Sample Preparation: A small quantity of the crystalline solid sample is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Pressure is applied to ensure firm contact between the sample and the crystal. The spectrum is recorded over a range of 4000–400 cm⁻¹.[5]
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.
Anticipated FT-IR Data and Interpretation
The spectrum is a composite of absorptions from the thiophene ring, the allyl group, and the core hydrazinecarbothioamide linker. Based on extensive data from analogous structures, the following peaks are predicted to be key diagnostic markers.[1][2][4][5][6]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Structural Unit | Rationale & Significance |
| 3300 - 3150 | N-H stretching | Hydrazine (-CO-NH-NH-CS-) | Confirms the presence of the hydrazine linker. The broadness indicates hydrogen bonding in the solid state. |
| 3100 - 3000 | C-H stretching (sp²) | Thiophene Ring & Allyl C=C-H | Aromatic and vinyl C-H stretches appear at higher frequencies than aliphatic ones. |
| 2980 - 2850 | C-H stretching (sp³) | Allyl -CH₂- | Confirms the aliphatic part of the allyl group. |
| ~1680 | C=O stretching (Amide I) | Thiophene-C=O | A strong, sharp peak characteristic of a secondary amide carbonyl. Its position is influenced by conjugation with the thiophene ring.[7] |
| ~1530 | N-H bending / C-N stretching | Amide II | A key band in amide linkages, resulting from a mix of N-H bending and C-N stretching. |
| 1450 - 1350 | C=C stretching | Thiophene Ring | A series of bands confirming the aromatic thiophene heterocycle.[5] |
| ~1250 | C=S stretching | Thioamide (-NH-C=S-) | A crucial, strong band confirming the presence of the thioamide functional group. |
| ~850 & ~720 | C-S stretching & C-H out-of-plane | Thiophene Ring | These vibrations are characteristic of a 2-substituted thiophene ring.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides the most definitive structural information by probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei. It allows for the complete mapping of the proton and carbon framework, confirming connectivity and stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving these polar compounds and allows for observation of exchangeable N-H protons. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[8]
-
¹H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired on the same instrument. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Anticipated ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)
The proton spectrum can be divided into three distinct regions: the exchangeable amide/thioamide protons, the aromatic thiophene protons, and the aliphatic allyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~10.5 | Singlet (broad) | 1H | CO-NH | The deshielding is due to the adjacent electron-withdrawing carbonyl group. Broadness indicates exchange with residual water. |
| ~9.8 | Singlet (broad) | 1H | NH-CS | Also broad and deshielded, characteristic of a thioamide proton. |
| ~8.5 | Triplet (broad) | 1H | CS-NH-Allyl | The signal is often a broad triplet due to coupling with the adjacent CH₂ group of the allyl moiety. |
| 7.9 - 7.2 | Multiplets | 3H | Thiophene Protons | The three protons on the 2-substituted thiophene ring will appear as distinct multiplets, with coupling constants characteristic of their positions (ortho, meta, para-like). |
| ~5.9 | Multiplet | 1H | Allyl -CH= | The internal vinyl proton of the allyl group, appearing as a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent CH₂ group. |
| ~5.2 | Multiplet | 2H | Allyl =CH₂ | The two terminal vinyl protons, which are diastereotopic and will show distinct signals with both geminal and vicinal coupling. |
| ~4.2 | Multiplet | 2H | Allyl -NH-CH₂- | The methylene protons adjacent to the nitrogen, deshielded by the electronegative atom. |
Anticipated ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic nature of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |
| ~181 | C=S | The thiocarbonyl carbon is significantly deshielded and appears far downfield, a hallmark of this functional group.[8] |
| ~162 | C=O | The amide carbonyl carbon, also deshielded but less so than the C=S. |
| 135 - 127 | Thiophene Carbons | Four distinct signals are expected for the carbons of the thiophene ring. |
| ~134 | Allyl -CH= | The internal sp² carbon of the allyl group. |
| ~117 | Allyl =CH₂ | The terminal sp² carbon of the allyl group. |
| ~47 | Allyl -CH₂- | The sp³ carbon of the allyl group, adjacent to the nitrogen. |
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is dictated by the molecule's chromophores—parts of the molecule that absorb light.
Experimental Protocol: Solution-Phase UV-Vis
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol, to a concentration in the micromolar range (e.g., 1 x 10⁻⁵ M).[9]
-
Data Acquisition: The spectrum is recorded in a quartz cuvette (1 cm path length) against a solvent blank over a wavelength range of approximately 200–500 nm.
Anticipated UV-Vis Data and Interpretation
The molecule contains several chromophores: the thiophene ring, the carbonyl group (C=O), and the thiocarbonyl group (C=S). These will give rise to characteristic electronic transitions.[10][11]
| Predicted λmax (nm) | Transition Type | Chromophore | Rationale & Significance |
| ~300 - 320 | π → π | Thiophene & Conjugated System | An intense absorption band resulting from the conjugated system involving the thiophene ring and the acylhydrazine moiety. The extended conjugation lowers the energy gap, pushing the absorption to a longer wavelength compared to isolated thiophene.[11] |
| ~270 - 290 | n → π | C=O and C=S | A weaker absorption band arising from the promotion of a non-bonding electron (from O or S) to an anti-bonding π* orbital. The C=S transition often appears at a longer wavelength than the C=O transition.[10] |
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive technique that provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern. This data is used to confirm the elemental composition and deduce structural components.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[12]
-
Fragmentation & Detection: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions. These ions are separated by their mass-to-charge ratio (m/z) and detected.
Anticipated Fragmentation Pattern
The molecular formula of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is C₉H₁₁N₃OS₂. Its monoisotopic mass is approximately 241.04 Da.
-
Molecular Ion (M⁺•): A peak at m/z ≈ 241 is expected, confirming the molecular weight.
-
Key Fragmentation Pathways: The fragmentation is predictable and driven by the stability of the resulting ions and neutral losses.[13][14][15]
Caption: Plausible EI-MS fragmentation pathway for the target molecule.
| Predicted m/z | Proposed Fragment | Significance |
| 241 | [C₉H₁₁N₃OS₂]⁺• | Molecular Ion (M⁺•) |
| 200 | [M - C₃H₅]⁺ | Loss of the allyl radical via cleavage of the N-C bond. |
| 140 | [M - C₅H₃OS]⁺ | Cleavage of the N-N bond, resulting in the allylhydrazinecarbothioamide fragment. |
| 111 | [C₅H₃OS]⁺ | α-cleavage next to the carbonyl, yielding the stable thienylcarbonyl cation. This is often a very prominent peak. |
| 41 | [C₃H₅]⁺ | Formation of the allyl cation. |
Conclusion
The structural confirmation of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is achieved through the synergistic application of multiple spectroscopic techniques. FT-IR confirms the presence of all key functional groups, including the critical C=O and C=S moieties. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon skeleton, verifying the connectivity of the thiophene, hydrazinecarbothioamide, and allyl components. UV-Visible spectroscopy corroborates the electronic structure and conjugated system, while mass spectrometry confirms the exact molecular weight and provides a fragmentation pattern consistent with the proposed structure. Together, these methods constitute a robust, self-validating analytical workflow essential for ensuring the identity, purity, and quality of this compound for advanced research and development.
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